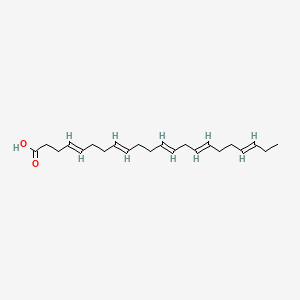![molecular formula C14H22O2 B1619467 2-Butenoic acid, [1,1'-bicyclopentyl]-2-yl ester CAS No. 68039-73-6](/img/structure/B1619467.png)
2-Butenoic acid, [1,1'-bicyclopentyl]-2-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, [1,1’-bicyclopentyl]-2-yl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular ester is derived from 2-butenoic acid, which is a type of unsaturated carboxylic acid. The compound is characterized by the presence of a bicyclopentyl group attached to the ester functionality, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-butenoic acid, [1,1’-bicyclopentyl]-2-yl ester typically involves the esterification of 2-butenoic acid with [1,1’-bicyclopentyl] alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butenoic acid, [1,1’-bicyclopentyl]-2-yl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butenoic acid, [1,1’-bicyclopentyl]-2-yl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed ester hydrolysis.
Industry: Utilized in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-butenoic acid, [1,1’-bicyclopentyl]-2-yl ester involves its interaction with various molecular targets. In biological systems, esters are typically hydrolyzed by esterases to produce the corresponding alcohol and acid. The bicyclopentyl group may influence the binding affinity and specificity of the ester to its molecular targets, thereby affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Crotonic Acid Esters: These esters are derived from crotonic acid and have similar unsaturated structures.
Isocrotonic Acid Esters: These esters are derived from isocrotonic acid and share similar chemical properties.
3-Butenoic Acid Esters: These esters are derived from 3-butenoic acid and have a similar carbon chain length.
Uniqueness: 2-Butenoic acid, [1,1’-bicyclopentyl]-2-yl ester is unique due to the presence of the bicyclopentyl group, which imparts distinct steric and electronic effects. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
68039-73-6 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
(2-cyclopentylcyclopentyl) (E)-but-2-enoate |
InChI |
InChI=1S/C14H22O2/c1-2-6-14(15)16-13-10-5-9-12(13)11-7-3-4-8-11/h2,6,11-13H,3-5,7-10H2,1H3/b6-2+ |
InChI-Schlüssel |
IBCFURUUOKXNFW-QHHAFSJGSA-N |
SMILES |
CC=CC(=O)OC1CCCC1C2CCCC2 |
Isomerische SMILES |
C/C=C/C(=O)OC1CCCC1C2CCCC2 |
Kanonische SMILES |
CC=CC(=O)OC1CCCC1C2CCCC2 |
Key on ui other cas no. |
68039-73-6 |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


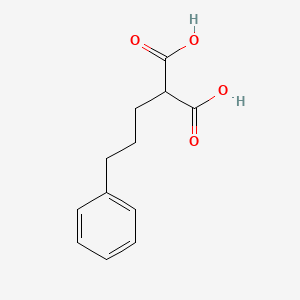
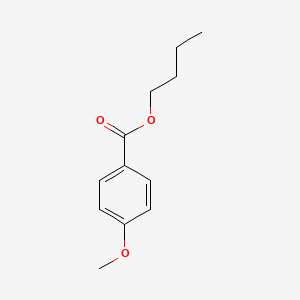
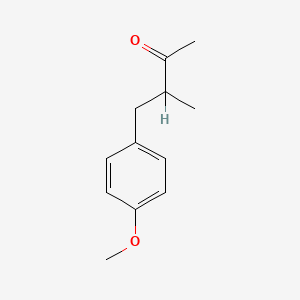
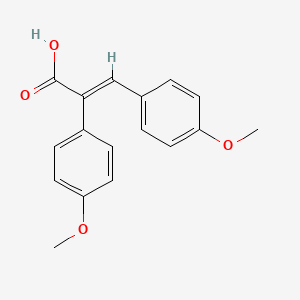
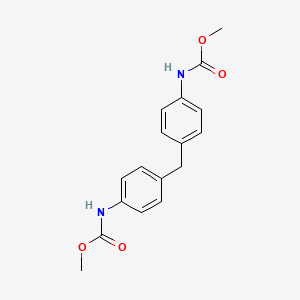
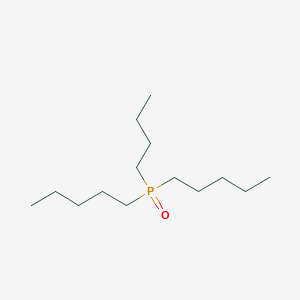
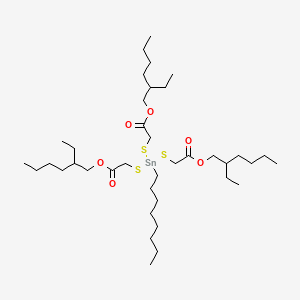
![1,3-Bis[(2-ethylhexyl)oxy]propan-2-ol](/img/structure/B1619400.png)
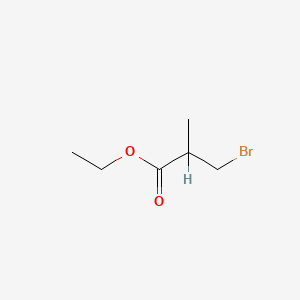
![1,1'-Spirobi[1H-indene]-5,5',6,6',7,7'-hexol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-](/img/structure/B1619402.png)
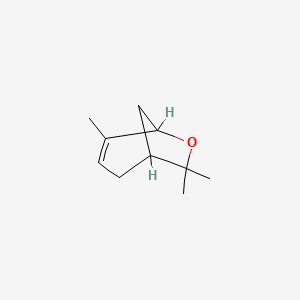
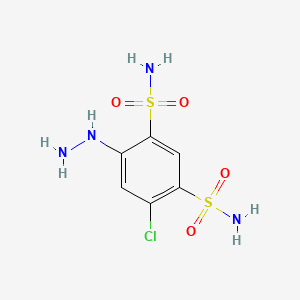
![5-Methylbicyclo[2.2.1]hept-2-ene](/img/structure/B1619405.png)
